molecular formula ClNS B100330 Thiazyl chloride CAS No. 17178-58-4

Thiazyl chloride

Cat. No. B100330
CAS RN: 17178-58-4
M. Wt: 81.53 g/mol
InChI Key: FWVIYFTZAHMHIO-UHFFFAOYSA-N
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Description

Thiazyl chloride (NSCl) is a compound that has been the subject of various studies due to its interesting structural, electronic, and vibrational properties. It is a precursor to other thiazyl compounds and has been used in the synthesis of novel molecule-based materials . The compound has been investigated both experimentally and theoretically, with high-resolution photoelectron spectra and ab initio calculations contributing to a deeper understanding of its ground and ionic states .

Synthesis Analysis

Thiazyl chloride can be synthesized through different methods. One approach involves the reaction of (NSCl)3 with AlCl3, which yields [NS][AlCl4] without the need for a solvent. This method provides a simple and high-yield synthesis route . Another synthesis route for thiazyl chloride involves the interaction of urethane, thionyl chloride, and pyridine in benzene, known as the Katz reagent . These methods demonstrate the versatility and reactivity of thiazyl chloride in forming various compounds.

Molecular Structure Analysis

The molecular structure of thiazyl chloride has been extensively studied using spectroscopic techniques and theoretical calculations. The infrared spectrum of solid films of thiazyl chloride has revealed the existence of two forms, one of which was interpreted in terms of the thiazyl cation (NS)+ . High-level ab initio calculations have been used to investigate the structural and electronic properties of thiazyl chloride, providing insights into its ground state and low-lying electronic states .

Chemical Reactions Analysis

Thiazyl chloride is reactive and can form various products when treated with different reagents. For instance, its reaction with thiadiazoles and organoselenium halides has been monitored by NMR spectroscopy, leading to the isolation and characterization of stable products . Additionally, thiazyl chloride reacts with 1,4-diketones to form compounds such as 3,4-dibenzoyl1,2,5-thiadiazole, with by-products also being formed depending on the reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazyl chloride have been deduced from spectroscopic studies and theoretical calculations. The He(I) photoelectron and low-resolution infrared spectra of thiazyl bromide, derived from thiazyl chloride, have provided information on the ionization energy and fundamental vibrations of the molecule . The ultraviolet photoelectron spectra of thiazyl chloride have revealed several ionic states and provided insights into the orbital character of the molecule .

Scientific Research Applications

Interaction with 1,4-Diketones

  • Thiazyl chloride reacts with 1,4-diketones to form compounds such as 3,4-dibenzoyl1,2,5-thiadiazole. Different by-products are formed depending on the specific diketones used (Laaman, Meth–Cohn, & Rees, 2002).

Spectroscopic Studies

  • Spectroscopic studies of thiazyl chloride have provided insights into its electronic structure and properties. For instance, photoelectron and infrared spectra studies have led to the development of new methods to synthesize related molecules (Allaf, Matti, Suffolk, & Watts, 1989).

Infrared Spectrum Investigation

  • Infrared spectrum analysis of solid films of thiazyl chloride reveals the existence of different forms of the molecule, providing insights into its physical properties (Emken, Hedberg, & Decius, 1997).

High-Resolution FTIR Spectroscopy

  • Detailed analysis of the ν1 band of thiazyl chloride using high-resolution FTIR spectroscopy has led to the assignment of rovibrational constants, enhancing the understanding of its molecular behavior (Robertson & McNaughton, 2006).

Photoelectron Spectra Analysis

Molecular Devices

  • Thiazyl chloride and related thiazyl radicals have been investigated for their potential applications in molecular conductors, magnets, and switchable materials (Rawson, Alberola, & Whalley, 2006).

Safety And Hazards

Thiazyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

azanylidyne(chloro)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClNS/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVIYFTZAHMHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938043
Record name Thiazyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazyl chloride

CAS RN

17178-58-4
Record name Thiazyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiazyl chloride 4.8 was prepared according to the method described in Example 2 starting from commercially available 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. The phenol 3.5 (276 mg, 1.10 mmol) was dissolved in 5 mL of DMF and thiazyl chloride 4.8 (317 mg, 1.16 mmol) was added followed by cesium carbonate (715 mg, 2.20 mmol). The reaction was stirred for 14 hours and diluted with 250 mL of EtOAc. The organic layer was washed with 1N HCl (aq) (50 mL), saturated NaHCO3 (aq) (50 mL), and brine (2×50 mL). The organic layer was dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 15 mL THF and 0.111 N NaOH (aq) (15 mL, 1.65 mmol) was added. MeOH (10 mL) was added and the mixture became homogeneous. The solution was stirred for 8 hours and concentrated to remove the organic solvent. The slurry was diluted with water (50 mL) and DCM (300 mL). The mixture was adjusted with 2N HCl (aq) to a pH of 2. The material was extracted with DCM (3×75 mL). The organic layer was dried with Na2SO4 and concentrated under reduced pressure. The residue was flashed through silica with 5% MeOH in DCM to afford dimethylamide 4 (346 mg, 0.79 mmol) as a white solid. 1H NMR (400 MHz) (CDCl3) δ 7.83 (d, J=8.0, 2H); 7.20-7.28 (m, 4H); 6.96 (d, J=8.5, 2H); 5.17 (s, 2H); 4.22 (dd, J=3.8, 8.9 Hz, 1H); 3.13 (dd, J=8.9, 15.8 Hz, 1H); 3.02 (s, 3H); 2.93 (s, 3H); 2.80 (dd, J=3.8, 15.8 Hz, 1H); 2.51 (s, 3H); 2.41 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenol
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
317 mg
Type
reactant
Reaction Step Three
Quantity
715 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Citations

For This Compound
165
Citations
A Apblett, T Chivers - Inorganic Chemistry, 1989 - ACS Publications
CC13, Ph) in the absence of a solvent or 2 (R= Me2N, Et2N,‘Pr2N) in chloroform. The reaction is complete in a few days for R= R'2N, but it requires several weeks for the other …
Number of citations: 13 pubs.acs.org
R Cervellati, DG Lister, P Palmieri - Journal of Molecular Structure …, 1984 - Elsevier
… There have been several determinations of the quadratic force field of thiazyl chloride [l-7] ; … Recently, the chlorine and nitrogen nuclear quadrupole coupling constants of thiazyl chloride …
Number of citations: 2 www.sciencedirect.com
RL Patton, WL Jolly - Inorganic Chemistry, 1970 - ACS Publications
The pressure of NSC1 vapor in equilibrium with solid S3N3CI3 was measured in a static system in the temperatureinterval 31-60 and can be represented by the equation log Pnsci (mm)…
Number of citations: 32 pubs.acs.org
D Duflot, N Chabert, JP Flament, JM Robbe, IC Walker… - Chemical Physics, 2003 - Elsevier
High level (CASSCF-MRCI) ab initio calculations are used to investigate the structural, electronic and vibrational properties of the electronic ground state of thiazyl chloride (NSCl) and …
Number of citations: 2 www.sciencedirect.com
RL DeKock, MA Shehfeh, DR Lloyd… - Journal of the Chemical …, 1976 - pubs.rsc.org
The He I, He II, and Ne I ultraviolet photoelectron spectra of thiazyl chloride, NSCl, are reported. The HeI spectrum exhibits five bands which, on the basis of correlation with related …
Number of citations: 4 pubs.rsc.org
AJ Banister, RG Hey, J Passmore, MNS Rao - Journal of Fluorine Chemistry, 1982 - Elsevier
Chlorine monofluoride reacts with tetrasulphur tetranitride to give thiazyl chloride (monomer and trimer) and thiazyl fluoride; with further ClF, NSCl reacts to form NSF then ClNSF 2 , and …
Number of citations: 4 www.sciencedirect.com
SM Laamana, O Meth-Cohna, CW Reesa - Arkivoc, 2002 - arkat-usa.org
… In conclusion, Katz reagent could well behave differently to trimer-derived thiazyl chloride, particularly with potential Michael acceptors and with substrates that are oxidised or …
Number of citations: 3 www.arkat-usa.org
AW Allaf, GY Matti, RJ Suffolk, JD Watts - Journal of electron spectroscopy …, 1989 - Elsevier
… Our thiazyl chloride spectrum is in good agreement with that obtained previously [lo], there being four bands, the second of which is of greater width and accounts for two ionisations. …
Number of citations: 16 www.sciencedirect.com
WC Emken, K Hedberg - The Journal of Chemical Physics, 1973 - aip.scitation.org
Electron‐diffraction investigation of the molecular structure and amplitudes of vibration of gaseous thiazyl chloride, NSCl … Electron-diffraction investigation of the molecular …
Number of citations: 27 aip.scitation.org
WC Emken, KW Hedberg, JC Decius - Spectrochimica Acta Part A …, 1997 - Elsevier
… The structure of thiazyl chloride was also solved by an electron diffraction … thiazyl chloride have been reported [5], and a more complete infrared spectrum of gaseous thiazyl chloride …
Number of citations: 3 www.sciencedirect.com

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